11-Methyldodecyl laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methyldodecyl laurate is a chemical compound with the molecular formula C25H50O2 . It is an ester derived from lauric acid and 11-methyldodecanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
11-Methyldodecyl laurate can be synthesized through the esterification of lauric acid with 11-methyldodecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. One common method is the use of a fixed-bed reactor where lauric acid and 11-methyldodecanol are continuously fed into the reactor, and the ester is continuously removed . This method allows for efficient production and high catalytic stability over extended periods.
Chemical Reactions Analysis
Types of Reactions
11-Methyldodecyl laurate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester group is exchanged with another alcohol.
Common Reagents and Conditions
Esterification: Lauric acid and 11-methyldodecanol in the presence of sulfuric acid or p-toluenesulfonic acid as catalysts.
Hydrolysis: The ester can be hydrolyzed back to lauric acid and 11-methyldodecanol using aqueous sodium hydroxide or hydrochloric acid.
Transesterification: The ester can react with another alcohol in the presence of a base catalyst such as sodium methoxide.
Major Products
Hydrolysis: Lauric acid and 11-methyldodecanol.
Transesterification: A new ester and the corresponding alcohol.
Scientific Research Applications
11-Methyldodecyl laurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Mechanism of Action
The mechanism of action of 11-Methyldodecyl laurate involves its interaction with lipid membranes. It can integrate into the lipid bilayer, altering its fluidity and permeability. This property makes it useful as a permeation enhancer in drug delivery systems . Additionally, its surfactant properties allow it to reduce surface tension and stabilize emulsions in various formulations .
Comparison with Similar Compounds
Similar Compounds
Lauric acid: A saturated fatty acid with a 12-carbon atom chain.
Methyl laurate: An ester of lauric acid and methanol.
Glycerol monolaurate: A monoglyceride with antimicrobial and anti-inflammatory properties.
Uniqueness
11-Methyldodecyl laurate is unique due to its branched structure, which imparts different physical and chemical properties compared to its linear counterparts. This branching can affect its solubility, melting point, and interaction with lipid membranes, making it a valuable compound in specialized applications .
Properties
CAS No. |
94134-83-5 |
---|---|
Molecular Formula |
C25H50O2 |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
11-methyldodecyl dodecanoate |
InChI |
InChI=1S/C25H50O2/c1-4-5-6-7-8-9-13-16-19-22-25(26)27-23-20-17-14-11-10-12-15-18-21-24(2)3/h24H,4-23H2,1-3H3 |
InChI Key |
YTPNTTUPPCGZPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.